An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pyrazolo[1,5-a]pyridin-7-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pyrazolo[1,5-a]pyridin-7-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pyrazolo[1,5-a]pyridin-7-ol, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages established computational methodologies, specifically Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT), to predict and rationalize the NMR spectral data. We present a detailed, step-by-step protocol for both the computational prediction and the experimental acquisition of NMR spectra for this class of compounds, ensuring a self-validating framework for researchers. This document serves as a practical reference for the structural elucidation and characterization of pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as selective PI3Kγ/δ inhibitors. The structural rigidity and diverse substitution possibilities of this bicyclic aromatic system make it an attractive framework for designing targeted therapeutics. Accurate structural characterization is paramount in drug discovery, and NMR spectroscopy remains the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide focuses on pyrazolo[1,5-a]pyridin-7-ol, a hydroxylated derivative. The introduction of a hydroxyl group at the 7-position is expected to significantly influence the electronic distribution within the aromatic system, thereby modulating the chemical shifts of the constituent protons and carbons. Understanding these shifts is crucial for confirming the identity and purity of synthesized compounds.
Predicted ¹H and ¹³C NMR Spectral Analysis
The predicted chemical shifts for pyrazolo[1,5-a]pyridin-7-ol are presented below. These values are referenced to tetramethylsilane (TMS).
Molecular Structure and Numbering
For clarity in the following discussion, the standard IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is used.
Caption: Structure and numbering of pyrazolo[1,5-a]pyridin-7-ol.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum of pyrazolo[1,5-a]pyridin-7-ol in a non-polar solvent like CDCl₃ is expected to show five aromatic proton signals and one hydroxyl proton signal. The hydroxyl proton's chemical shift will be highly dependent on solvent, concentration, and temperature.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | Doublet | ~2.0 | Located on the electron-deficient pyrazole ring. |
| H-3 | 6.5 - 6.7 | Doublet | ~2.0 | Also on the pyrazole ring, coupled to H-2. |
| H-4 | 7.3 - 7.5 | Triplet | ~7.0, ~1.5 | Part of the pyridine ring system. |
| H-5 | 6.8 - 7.0 | Doublet of Doublets | ~7.0, ~1.0 | Influenced by the adjacent nitrogen and the hydroxyl group. |
| H-6 | 7.0 - 7.2 | Doublet | ~7.0 | Part of the pyridine ring system. |
| 7-OH | 9.0 - 11.0 | Broad Singlet | - | Exchangeable proton, shift is variable. |
Predicted ¹³C NMR Chemical Shifts
The predicted proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals for the heterocyclic core.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 138 - 140 | Methine carbon in the pyrazole ring. |
| C-3 | 95 - 97 | Methine carbon in the pyrazole ring, shielded. |
| C-3a | 148 - 150 | Quaternary carbon at the ring junction. |
| C-4 | 120 - 122 | Methine carbon in the pyridine ring. |
| C-5 | 110 - 112 | Methine carbon in the pyridine ring. |
| C-6 | 125 - 127 | Methine carbon in the pyridine ring. |
| C-7 | 155 - 158 | Quaternary carbon bearing the hydroxyl group, deshielded. |
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the data, this section details the protocols for both computational prediction and experimental acquisition of NMR spectra.
Computational Protocol for NMR Chemical Shift Prediction
This protocol outlines a robust workflow for predicting NMR chemical shifts using the GIAO-DFT method, which serves as a reliable means of structural verification.
Caption: Workflow for computational NMR chemical shift prediction.
Step-by-Step Methodology:
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3D Structure Generation: Construct the 3D model of pyrazolo[1,5-a]pyridin-7-ol using molecular modeling software.
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Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[3] This step is crucial as NMR chemical shifts are highly sensitive to molecular geometry.
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Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
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GIAO NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the GIAO method. A combination of the mPW1PW91 functional and the 6-31G(d,p) basis set is recommended for accurate results.[4]
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Data Processing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a similarly calculated value for a reference standard, typically tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
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Spectral Analysis: The predicted chemical shifts can then be compared to experimental data for structural validation.
Experimental Protocol for NMR Data Acquisition
This protocol provides a standardized procedure for preparing a sample of pyrazolo[1,5-a]pyridin-7-ol and acquiring high-quality 1D and 2D NMR data.
Materials:
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Pyrazolo[1,5-a]pyridin-7-ol (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6 mL
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5 mm NMR tubes
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Pipettes
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Vortex mixer
Procedure:
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Sample Preparation:
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Weigh 5-10 mg of the purified pyrazolo[1,5-a]pyridin-7-ol directly into a clean, dry 5 mm NMR tube.
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Add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical, as it can influence chemical shifts. DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the OH proton.
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Cap the NMR tube securely and gently vortex until the sample is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulate matter.
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NMR Data Acquisition:
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Insert the sample into the NMR spectrometer.
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Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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To aid in unambiguous assignments, acquire 2D NMR spectra, such as:
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COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
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Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of pyrazolo[1,5-a]pyridin-7-ol. By integrating high-level computational predictions with established experimental protocols, we offer a robust framework for researchers in medicinal chemistry and drug development. The provided data and methodologies will aid in the accurate structural elucidation of this and related pyrazolo[1,5-a]pyridine derivatives, facilitating the advancement of drug discovery programs targeting this important heterocyclic scaffold.
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